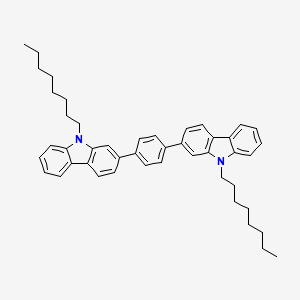![molecular formula C15H11NOS B14197997 4-[2-(Benzenesulfinyl)ethenyl]benzonitrile CAS No. 918340-99-5](/img/structure/B14197997.png)
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile is an organic compound with the molecular formula C15H11NOS It is a derivative of benzonitrile, featuring a benzenesulfinyl group and an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Benzenesulfinyl)ethenyl]benzonitrile typically involves the reaction of benzonitrile with a sulfinylating agent under controlled conditions. One common method includes the use of benzenesulfinyl chloride and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethenyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert solvent like tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: 4-[2-(Benzenesulfonyl)ethenyl]benzonitrile
Reduction: 4-[2-(Benzenesulfinyl)ethenyl]benzylamine
Substitution: Products vary based on the nucleophile used.
Applications De Recherche Scientifique
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[2-(Benzenesulfinyl)ethenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ethenyl linkage allows for conjugation with other molecules, enhancing its reactivity and potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler analog without the sulfinyl and ethenyl groups.
4-Ethynylbenzonitrile: Contains an ethynyl group instead of an ethenyl linkage.
4-[2-(Benzenesulfonyl)ethenyl]benzonitrile: An oxidized form with a sulfonyl group.
Uniqueness
4-[2-(Benzenesulfinyl)ethenyl]benzonitrile is unique due to the presence of both the sulfinyl group and the ethenyl linkage, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
918340-99-5 |
|---|---|
Formule moléculaire |
C15H11NOS |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
4-[2-(benzenesulfinyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H11NOS/c16-12-14-8-6-13(7-9-14)10-11-18(17)15-4-2-1-3-5-15/h1-11H |
Clé InChI |
QOUPOADLZBLQER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)C=CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


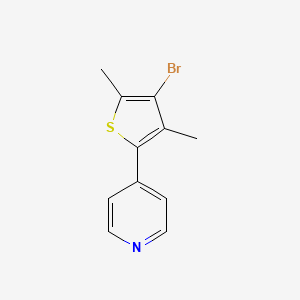

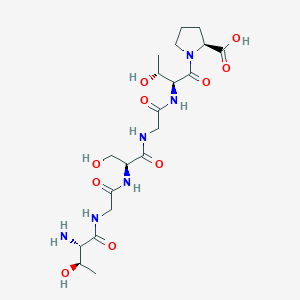
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B14197945.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)
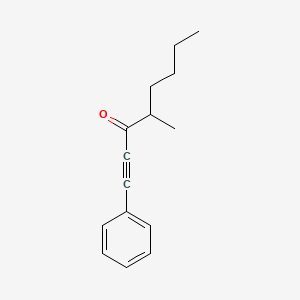

![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)
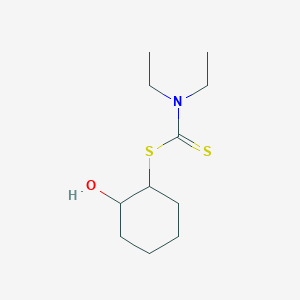
![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione](/img/structure/B14197993.png)

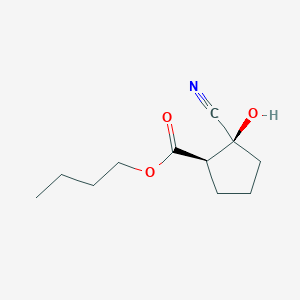
![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)
